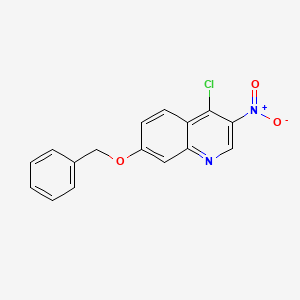

7-(Benzyloxy)-4-chloro-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-7-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIMGQMTEDEDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610565 | |

| Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749922-36-9 | |

| Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzyloxy 4 Chloro 3 Nitroquinoline

Retrosynthetic Analysis of 7-(Benzyloxy)-4-chloro-3-nitroquinoline

A retrosynthetic analysis of this compound suggests a plausible disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnections involve the sequential removal of the chloro and nitro groups, followed by the deconstruction of the quinoline (B57606) ring system.

The 4-chloro group can be retrosynthetically traced back to a hydroxyl group at the C4 position, which is a common precursor in quinoline chemistry. This leads to the intermediate 7-(benzyloxy)-3-nitroquinolin-4-ol (B8476868) . The nitro group at the C3 position can be introduced via electrophilic nitration of a suitable quinoline precursor. This points to 7-(benzyloxy)quinolin-4-ol (B1287182) as a key intermediate.

Further disconnection of the quinoline ring itself can be envisioned through the Combes quinoline synthesis. This approach involves the reaction of an aniline (B41778) with a β-dicarbonyl compound. In this case, 7-(benzyloxy)quinolin-4-ol can be disconnected into 3-(benzyloxy)aniline and a malonic acid derivative, such as diethyl malonate. Finally, 3-(benzyloxy)aniline can be derived from the commercially available 3-aminophenol (B1664112) through a simple benzylation reaction. This retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis of the target molecule.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its key precursors and building blocks. This section details the synthetic routes to the essential starting materials identified in the retrosynthetic analysis.

Routes to Substituted Anilines and Acetophenones as Initial Synthons

The primary aniline synthon required for this synthesis is 3-(benzyloxy)aniline. This compound can be readily prepared from 3-aminophenol. The synthesis involves the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is typically achieved by reacting 3-aminophenol with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol. The reaction proceeds via a Williamson ether synthesis mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Aminophenol | Benzyl chloride | K₂CO₃ | Acetone/Ethanol | 3-(Benzyloxy)aniline |

This method provides a straightforward and high-yielding route to the desired substituted aniline, which serves as a crucial building block for the subsequent construction of the quinoline ring.

Strategic Approaches to Constructing 3-Nitroquinoline (B96883) and 4-Chloroquinoline (B167314) Substructures

The construction of the 3-nitroquinoline and 4-chloroquinoline substructures involves a series of strategic chemical transformations. A common and effective method for forming the quinoline ring is the Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. In this synthetic scheme, 3-(benzyloxy)aniline is reacted with diethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid, and a high-boiling point solvent, like Dowtherm A, to facilitate the cyclization and formation of the quinolin-4-ol ring system. nih.gov

Once the 7-(benzyloxy)quinolin-4-ol core is established, the next strategic step is the introduction of the nitro group at the C3 position. This is achieved through an electrophilic aromatic substitution reaction. The quinoline ring is activated towards nitration, and the reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The directing effects of the existing substituents guide the nitro group to the desired C3 position.

The final key transformation is the conversion of the 4-hydroxyl group to a chloro group. This is a standard procedure in quinoline chemistry and is most commonly accomplished by treating the 7-(benzyloxy)-3-nitroquinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃). nih.gov This reaction often requires heating and proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

| Intermediate | Reagents | Transformation | Product |

| 3-(Benzyloxy)aniline, Diethyl malonate | H₂SO₄, Dowtherm A | Combes quinoline synthesis | 7-(Benzyloxy)quinolin-4-ol |

| 7-(Benzyloxy)quinolin-4-ol | HNO₃, H₂SO₄ | Nitration | 7-(Benzyloxy)-3-nitroquinolin-4-ol |

| 7-(Benzyloxy)-3-nitroquinolin-4-ol | POCl₃ | Chlorination | This compound |

Direct Synthesis Pathways for this compound

The direct synthesis of this compound can be approached through both linear and convergent strategies, with a sequential functionalization approach being the most logical and commonly employed.

Multi-Step Convergent and Linear Synthesis Strategies

A linear synthesis strategy is the most direct application of the retrosynthetic analysis. This multi-step sequence begins with the benzylation of 3-aminophenol to yield 3-(benzyloxy)aniline. This is followed by the Combes synthesis with diethyl malonate to form 7-(benzyloxy)quinolin-4-ol. Subsequent nitration at the C3 position affords 7-(benzyloxy)-3-nitroquinolin-4-ol. The final step is the chlorination of the 4-hydroxyl group using phosphorus oxychloride to yield the target molecule, this compound.

While a convergent strategy could be envisioned, for instance, by preparing a pre-functionalized aniline and a modified dicarbonyl compound, the linear approach is generally more practical and utilizes more readily available starting materials.

Sequential Functionalization Approaches

The synthesis of this compound is a prime example of a sequential functionalization approach. The synthesis begins with a simple, commercially available starting material, 3-aminophenol. The first functionalization is the protection of the hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions in the subsequent steps.

The next sequence of reactions focuses on the construction and functionalization of the quinoline core. The Combes synthesis is employed to build the heterocyclic ring system. Following the formation of the quinoline ring, two key electrophilic substitution and nucleophilic substitution reactions are carried out in a specific order. The nitration of the electron-rich quinoline ring is performed first, followed by the chlorination of the 4-hydroxyl group. This specific sequence is important for achieving the desired substitution pattern and avoiding potential side reactions. This step-by-step introduction of functional groups allows for a high degree of control over the final structure of the molecule.

Introduction of the Nitro Group: Regioselective Nitration Reactions on Quinoline Systems

The introduction of a nitro group at the C-3 position of the quinoline ring is a key step. Direct nitration of the parent quinoline molecule typically yields a mixture of 5-nitro and 8-nitro derivatives, making this approach unsuitable for obtaining the 3-nitro isomer. uop.edu.pk Therefore, the electronic properties of the quinoline ring must be modified to direct the nitration to the desired position.

A common strategy involves using a 4-hydroxyquinoline (B1666331) (or its tautomer, 4-quinolone) as the substrate. The hydroxyl group at C-4 deactivates the carbocyclic ring and activates the heterocyclic ring, facilitating electrophilic substitution at the C-3 position. A well-documented procedure for this transformation is the nitration of 4-hydroxyquinoline using nitric acid in a suitable solvent like propionic acid. prepchem.com

Reaction Example: Nitration of 4-Hydroxyquinoline prepchem.com

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Hydroxyquinoline | 70% Nitric Acid in Propionic Acid | ~125 °C, 10 minutes | 3-Nitro-4-hydroxyquinoline | 86% |

Alternative approaches for synthesizing 3-nitroquinolines include the reaction of 2-aminobenzaldehyde (B1207257) derivatives with conjugated nitro-olefins. This method first produces 3-nitro-1,2-dihydroquinolines, which can then be oxidized to the corresponding 3-nitroquinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even silica (B1680970) gel. acs.org The presence of the nitro group is significant as it can modulate the biological activity of the quinoline scaffold and facilitate further reactions like nucleophilic substitution. ontosight.ainih.gov

Introduction of the Chloro Group: Chlorination of Hydroxyquinoline Intermediates

Once the 3-nitro-4-hydroxyquinoline intermediate is obtained, the next crucial step is the conversion of the 4-hydroxyl group to a chloro group. The 4-chloro substituent is a versatile handle for subsequent nucleophilic substitution reactions, making it a key feature in the synthesis of many biologically active quinolines.

The most common and efficient method for this transformation is the reaction of the 4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃). researchgate.net This reaction effectively replaces the hydroxyl group with a chlorine atom. Other chlorinating agents can also be employed, sometimes in the presence of an oxidation agent. google.com This step is a standard procedure in the synthesis of many quinoline-based drugs.

General Reaction: Hydroxyquinoline to Chloroquinoline researchgate.net

| Starting Material | Reagent | Product |

|---|---|---|

| Substituted 4-Hydroxyquinoline | Phosphorus Oxychloride (POCl₃) | Substituted 4-Chloroquinoline |

More advanced, one-pot methods for the synthesis of 4-chloroquinolines have also been developed, such as the trimethylsilyl (B98337) chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides, which can offer an efficient route to the chlorinated quinoline core. rsc.org

Installation of the Benzyloxy Moiety: Etherification and Benzylation Protocols

The final step in the synthesis of the target molecule is the introduction of the benzyloxy group at the 7-position. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This protocol involves the reaction of a 7-hydroxyquinoline (B1418103) precursor with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base.

The base, such as potassium carbonate or sodium hydride, serves to deprotonate the phenolic hydroxyl group at the 7-position, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired benzyl ether linkage. The presence of compounds like ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate in chemical catalogs confirms the viability of this synthetic step on related quinoline structures. scbt.com

General Protocol: Williamson Ether Synthesis

| Reactants | Base | Solvent | Product |

|---|---|---|---|

| 7-Hydroxyquinoline derivative, Benzyl halide | K₂CO₃, NaH, or other suitable base | DMF, Acetonitrile, or other polar aprotic solvent | 7-(Benzyloxy)quinoline derivative |

Advanced Synthetic Strategies and Catalysis

While the classical step-wise synthesis provides a reliable route, modern organic synthesis has seen the development of more sophisticated and efficient methods for constructing the quinoline scaffold. These advanced strategies often employ catalysis to improve yields, reduce reaction times, and enhance functional group tolerance.

Transition Metal-Catalyzed Methods Relevant to Quinoline Synthesis

Transition metal catalysis has become a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of complex heterocyclic systems like quinolines. researchgate.netias.ac.in Various metals, including palladium, copper, ruthenium, rhodium, iron, and manganese, have been successfully employed to catalyze different types of quinoline syntheses. researchgate.netorganic-chemistry.org

Key strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira coupling, can be used to construct the quinoline core from readily available starting materials like 2-iodoanilines and alkynes. ias.ac.innih.gov

C-H Activation/Functionalization: This modern approach allows for the direct formation of C-C or C-N bonds on the quinoline ring, bypassing the need for pre-functionalized substrates. acs.orgnih.gov For example, copper-catalyzed methods can achieve C-H functionalization followed by C-N/C-C bond formation to build the quinoline skeleton. ias.ac.in

Dehydrogenative Coupling: Catalysts based on metals like nickel or ruthenium can facilitate the synthesis of quinolines from starting materials such as 2-aminobenzyl alcohol, proceeding through a double dehydrogenative coupling mechanism. organic-chemistry.org

Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst Type | Reaction | Description |

|---|---|---|

| Palladium (Pd) | Carbonylative Sonogashira Annulation | A CO gas-free sequence to prepare 4-quinolones from 2-iodoanilines and alkynes. nih.gov |

| Copper (Cu) | C-H Functionalization/Cyclization | One-pot synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in |

| Iron (Fe) | Cross-Coupling | Reaction of heteroaromatic tosylates with alkyl Grignard reagents. organic-chemistry.org |

| Ruthenium (Ru) | Dehydrogenative Annulation | Conversion of 1,2,3,4-tetrahydroquinolines to quinolines using O₂ as an oxidant. organic-chemistry.org |

| Manganese (Mn) | Dehydrogenative Coupling | Synthesis of N-heterocycles like quinolines from amino alcohols and ketones. organic-chemistry.org |

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. rsc.orgrsc.org MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. rsc.orgacs.org

Several named MCRs are particularly relevant to quinoline synthesis:

Povarov Reaction: This reaction typically involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an activated alkene or alkyne to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. rsc.orgnih.gov

Friedländer Synthesis: A classical and versatile MCR that involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl, directly yielding substituted quinolines. nih.govmdpi.com

Pfitzinger Reaction: This reaction condenses isatin (B1672199) with a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. nih.govpharmaguideline.com

These MCRs offer a convergent approach to the quinoline scaffold, allowing for the introduction of various substituents in a single step. rsc.org

Mechanochemical Approaches in Quinoline Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful tool in green chemistry. rsc.org These methods often proceed in the absence of a solvent or with minimal solvent, reducing waste and environmental impact. nih.gov

Mechanochemical synthesis has been successfully applied to the formation of quinolines:

Solvent-Free Oxidative Annulation: An iodine-mediated, environmentally benign synthesis of multi-substituted quinolines has been developed using a solvent-free mechanochemical process. nih.gov

Catalytic Mechanosynthesis: Iron(II) phthalocyanine (B1677752) can catalyze a photo-thermo-mechanochemical synthesis of quinolines, highlighting a cost-effective and operationally simple approach. organic-chemistry.org

Ball-Mill Synthesis: Ball-milling has been used for catalyst-free and solvent-free multicomponent reactions to produce fused quinoline systems like pyrimido[4,5-b]quinolines. rsc.org

These approaches demonstrate the potential of mechanochemistry to provide sustainable and efficient alternatives to traditional solution-phase synthesis for constructing the quinoline framework. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 7 Benzyloxy 4 Chloro 3 Nitroquinoline

Reactivity Profile of the 4-Chloro Substituent

The chemical behavior of 7-(benzyloxy)-4-chloro-3-nitroquinoline is largely dictated by the electronic interplay of its substituents on the quinoline (B57606) core. The 4-chloro substituent, positioned on the pyridine-like ring, is the primary site of reactivity. Its susceptibility to displacement is significantly enhanced by the powerful electron-withdrawing effects of both the adjacent nitro group at the C3 position and the quinoline ring nitrogen. This electronic activation makes the C4 carbon atom highly electrophilic and prone to attack by a wide range of nucleophiles and serves as a handle for metal-catalyzed bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is an excellent leaving group in this context due to the substantial stabilization of the intermediate Meisenheimer complex. The strong -I and -R effects of the 3-nitro group, combined with the electron-sink capability of the heterocyclic nitrogen atom, delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride ion.

The efficiency of the SNAr reaction at the C4 position is profoundly influenced by the steric and electronic properties of the attacking nucleophile.

Electronic Effects: Nucleophilicity plays a crucial role. Stronger nucleophiles, such as primary amines, alkoxides, and thiolates, generally react more rapidly and efficiently than weaker ones. The electron-donating ability of the nucleophile facilitates the formation of the new C-N, C-O, or C-S bond at the electron-deficient C4 carbon. For instance, reactions with electron-rich anilines proceed more readily than those with electron-poor anilines.

Steric Effects: The steric bulk of the nucleophile can significantly hinder the reaction. As the size of the nucleophile increases, its approach to the C4 reaction center becomes more difficult, leading to slower reaction rates and lower yields. For example, a reaction with N-methylaniline is expected to be considerably slower than with aniline (B41778) due to the increased steric hindrance around the nitrogen atom. This effect is attributed to the congestion in the transition state leading to the formation of the intermediate complex.

The following table illustrates the expected reactivity with various nucleophiles:

| Nucleophile | Type | Expected Reactivity | Product Type |

| Aniline | Primary Amine | High | 4-Anilino-7-(benzyloxy)-3-nitroquinoline |

| tert-Butylamine | Primary Amine (Bulky) | Moderate | 4-(tert-Butylamino)-7-(benzyloxy)-3-nitroquinoline |

| N-Methylaniline | Secondary Amine | Low to Moderate | 4-(Methyl(phenyl)amino)-7-(benzyloxy)-3-nitroquinoline |

| Sodium Methoxide | Alkoxide | Very High | 7-(Benzyloxy)-4-methoxy-3-nitroquinoline |

| Phenol (with base) | Phenoxide | High | 7-(Benzyloxy)-3-nitro-4-phenoxyquinoline |

The regioselectivity of nucleophilic substitution on the this compound scaffold is exceptionally high and predictable. Nucleophilic attack occurs exclusively at the C4 position. The factors governing this precise regioselectivity are electronic in nature:

Activation by the Nitro Group: The nitro group at C3 is a potent activating group for SNAr reactions. Its strong electron-withdrawing nature significantly depletes the electron density at the adjacent C4 position, making it the most electrophilic site on the ring system.

Activation by Ring Nitrogen: The nitrogen atom at position 1 acts as an electron sink, further withdrawing electron density from the pyridine (B92270) half of the quinoline ring, particularly from the α-position (C2) and γ-position (C4).

Leaving Group Ability: The chloride ion is a good leaving group, capable of stabilizing the negative charge it carries upon departure.

The combination of these effects makes the C4 position overwhelmingly the most favorable site for nucleophilic attack. Other positions, such as the C2 position or any position on the benzenoid ring, are not sufficiently activated for SNAr to occur under typical conditions. The benzyloxy group at C7, being electron-donating by resonance, actually deactivates the benzenoid ring toward nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions at C4

Beyond SNAr, the C4-Cl bond is a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for constructing complex molecular architectures. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. In this reaction, the 4-chloro-quinoline derivative is coupled with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, and base is critical for achieving high yields. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often paired with phosphine (B1218219) ligands like SPhos or XPhos that enhance catalytic activity. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.

The table below outlines representative Suzuki-Miyaura coupling reactions at the C4 position:

| Boronic Acid | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-(Benzyloxy)-3-nitro-4-phenylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 7-(Benzyloxy)-4-(4-methoxyphenyl)-3-nitroquinoline |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 7-(Benzyloxy)-3-nitro-4-(thiophen-2-yl)quinoline |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | 7-(Benzyloxy)-3-nitro-4-vinylquinoline |

The reactivity of the C4-Cl bond extends to other important palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the chloroquinoline with a terminal alkyne. The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base like an amine. This provides a direct route to 4-alkynyl-3-nitroquinolines.

Heck Coupling: The Heck reaction couples the chloroquinoline with an alkene, such as styrene (B11656) or an acrylate, to form a new C-C single bond at the vinylic position and extend the carbon framework. This reaction typically requires a palladium catalyst and a base.

Negishi Coupling: This powerful reaction involves the coupling of the chloroquinoline with an organozinc reagent. Negishi coupling is known for its high reactivity and functional group tolerance, allowing for the formation of C-C bonds with alkyl, aryl, or vinyl zinc halides.

The following table summarizes these alternative cross-coupling methodologies:

| Reaction Name | Coupling Partner | Typical Catalyst | Product Functional Group |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | 4-Alkenyl |

| Negishi | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | 4-Aryl / 4-Alkyl |

Reactivity and Transformations of the 3-Nitro Substituent

The transformation of the nitro group into an amino group is a fundamental step in the synthesis of various biologically active quinoline derivatives. This reduction must be performed chemoselectively to avoid unwanted reactions at other sites, such as reductive dechlorination at C-4, hydrogenolysis of the benzyloxy group, or reduction of the quinoline ring itself. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent being critical for the desired outcome.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents. For instance, reagents like sodium dithionite (B78146) (Na2S2O5) are known to effectively reduce nitro groups in the presence of other sensitive functionalities. mdpi.com The reduction of a nitro group can also lead to intermediate functionalities like hydroxylamines, which are characteristic products of certain enzymatic or chemical reductions. nih.gov

Table 1: Reagents for Chemoselective Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Dithionite (Na2S2O5) | Aqueous or alcoholic solvent, often heated | Mild and effective for converting nitroarenes to aminoarenes in the presence of other functional groups. mdpi.com |

| Tin(II) Chloride (SnCl2) | Concentrated HCl, Ethanol | A classic method for nitro group reduction; the acidic conditions must be compatible with other functionalities. |

| Iron (Fe) / Acetic Acid | Acetic Acid, Ethanol | A mild and cost-effective method often used for the reduction of nitroarenes. |

| Catalytic Hydrogenation (H2/Pd-C) | H2 gas, Palladium on Carbon, various solvents | Conditions must be carefully controlled to prevent hydrogenolysis of the C-Cl bond and the O-benzyl ether. |

The successful synthesis of 7-(benzyloxy)-4-chloro-3-aminoquinoline via the reduction of the parent nitro compound provides a key intermediate for the construction of more complex molecules, such as novel inhibitors of cancer cell growth. mdpi.com

The 3-nitro group, owing to its strong electron-withdrawing nature, significantly activates the quinoline ring system towards nucleophilic attack. nih.gov This electronic effect is particularly pronounced at the C-4 position, which is para to the nitrogen atom and ortho to the nitro group. The combined activating effect of the ring nitrogen and the 3-nitro group makes the 4-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

This heightened reactivity allows for the facile displacement of the C-4 chlorine atom by a wide range of nucleophiles, including amines, alcohols, and thiols. nih.govnih.gov This predictable reactivity is a cornerstone of the synthetic utility of 4-chloro-3-nitroquinoline (B17048) derivatives, enabling the introduction of diverse side chains at the 4-position to build libraries of compounds for biological screening. nih.gov

Beyond its role in activating for direct substitution, the 3-nitro group can facilitate a more unusual reaction pathway known as cine-substitution. nih.gov In this type of reaction, the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group, and the leaving group is eliminated along with a proton from the attacked carbon.

For 3-nitroquinolines, cine-substitution involves the nucleophilic attack at the C-4 position, followed by the elimination of the vicinal 3-nitro group as nitrous acid. nih.govarkat-usa.org This reactivity is particularly noted in highly nitrated quinolones, where the scaffold is sufficiently activated. nih.gov The mechanism is proposed to proceed through the formation of an intermediate adduct (a Meisenheimer-like complex), which then rearomatizes by eliminating the nitro group. rsc.orgnih.gov This pathway provides a regioselective method for functionalizing the C-4 position while simultaneously removing the 3-nitro substituent, offering an alternative synthetic strategy to direct SNAr followed by a separate denitration step. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring System

The introduction of an electrophile to the quinoline ring of this compound is governed by the pre-existing substituents. The quinoline nucleus itself does not undergo electrophilic aromatic substitution (EAS) uniformly. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to attack by electrophiles compared to the carbocyclic (benzene) ring. Consequently, electrophilic substitution reactions on quinoline preferentially occur on the benzene (B151609) ring, typically at positions 5 and 8, where electron density is highest. libretexts.orgquora.com

However, the directing effects of the substituents on the this compound molecule significantly modify this intrinsic reactivity. The interplay between the electron-donating benzyloxy group and the electron-withdrawing chloro and nitro groups dictates the precise location of substitution. The benzyloxy group at position 7 is a powerful activating group, donating electron density to the benzene portion of the quinoline ring through resonance. Conversely, the nitro group at position 3 and the chloro group at position 4 are deactivating groups, withdrawing electron density from the pyridine ring. This strong deactivation of the pyridine ring further reinforces the preference for electrophilic attack on the benzenoid ring.

Positional Selectivity within the Substituted Quinoline Nucleus

The regioselectivity of electrophilic aromatic substitution on the this compound nucleus is primarily controlled by the activating and ortho-, para-directing benzyloxy group located on the benzenoid ring. Electron-donating groups like ethers (benzyloxy) direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

In this specific molecule, the benzyloxy group is at position 7. The positions ortho to C7 are C6 and C8. The position para to C7 is C5. Therefore, the benzyloxy group strongly directs incoming electrophiles to positions 5, 6, and 8.

The deactivating groups on the pyridine ring, the nitro group at C3 and the chloro group at C4, have a minimal directing influence on the benzenoid ring. Their primary role is to deactivate the entire heterocyclic ring system towards electrophilic attack. The nitro group is a strong deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-director. libretexts.orgyoutube.com However, their influence on the reactivity of the distant carbocyclic ring is negligible compared to the powerful activating effect of the C7-benzyloxy group.

A detailed analysis of the potential substitution positions is as follows:

Position 5 (para to benzyloxy): This position is electronically activated by the para-directing benzyloxy group. It is a likely site for electrophilic attack.

Position 6 (ortho to benzyloxy): This position is also electronically activated by the ortho-directing benzyloxy group. It is another probable site for substitution.

Position 8 (ortho to benzyloxy): This position is activated by the benzyloxy group. However, it is also subject to some steric hindrance from the peri-position relative to the heterocyclic ring nitrogen, which can influence the approach of bulky electrophiles. Nevertheless, for many electrophiles, it remains a favorable position for attack. quora.com

Considering these factors, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at positions 5, 6, and 8. The precise ratio of these isomers would depend on the specific electrophile and the reaction conditions, with steric factors playing a significant role in the distribution between the ortho (6 and 8) and para (5) positions.

The directing effects of the substituents on the benzenoid ring of this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence on Benzenoid Ring | Predicted Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -OCH2Ph (Benzyloxy) | 7 | Activating (Resonance Donor) | Ortho, Para-Directing | 5, 6, 8 |

| -Cl (Chloro) | 4 | Deactivating (Inductive Withdrawer) | Negligible on Benzenoid Ring | N/A |

| -NO2 (Nitro) | 3 | Strongly Deactivating (Resonance and Inductive Withdrawer) | Negligible on Benzenoid Ring | N/A |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing energies and geometric parameters.

Geometry Optimization and Energetic Stability of Isomers

The first step in a computational study is geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For 7-(benzyloxy)-4-chloro-3-nitroquinoline, this would involve confirming that the planar quinoline (B57606) ring system and the attached benzyloxy, chloro, and nitro groups are positioned in their most energetically favorable state. The resulting optimized geometry provides crucial data on the molecule's shape and bond characteristics.

Conformational Analysis of the Benzyloxy Side Chain

The benzyloxy side chain introduces conformational flexibility to the otherwise rigid quinoline core. The rotation around the C-O-C bonds of the ether linkage can lead to different spatial orientations of the benzyl (B1604629) group relative to the quinoline ring. A conformational analysis would systematically explore these rotations to identify the most stable conformers and the energy barriers between them. This is typically done by performing a series of constrained geometry optimizations at different dihedral angles. The results would reveal whether the molecule has a preferred shape in its ground state, which can be critical for its interaction with other molecules.

Electronic Structure and Reactivity Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a molecule to its energy. It provides a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure and reactivity of medium-sized organic molecules like this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Energy Gaps as Reactivity Indicators

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, a DFT calculation would provide the energies of these orbitals and the resulting energy gap, offering a quantitative measure of its expected reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity using descriptors derived from the electron density. These descriptors offer a more nuanced picture of a molecule's reactive tendencies than FMO theory alone.

Fukui Functions: These functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. By analyzing the Fukui functions for this compound, one could predict which atoms are the most likely sites for chemical reactions.

Electrophilicity Index (ω): This global reactivity descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity Index (N): This descriptor quantifies the electron-donating ability of a molecule.

These indices would provide a comprehensive profile of the chemical reactivity of this compound.

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Electrophilicity Index (ω) | |

| Nucleophilicity Index (N) |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry can be used to model the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of how the reaction proceeds. This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is excellent for static properties and reaction pathways, MD simulations provide insights into the dynamic behavior of molecules, such as conformational flexibility and interactions with their environment (e.g., solvent or biological receptors).

For this compound, the primary source of conformational flexibility is the benzyloxy group, specifically the rotation around the C7-O and O-CH₂ bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations of the molecule in a given environment.

A study involving molecular dynamics simulations on the related 4-benzyloxy-2-trichloromethylquinazoline derivatives demonstrated that these molecules maintain stable interactions within a biological target's binding pocket over simulation times of 100 nanoseconds. pandawainstitute.com This indicates that the benzyloxy moiety, while flexible, can adopt and hold specific orientations crucial for intermolecular interactions.

For this compound, an MD simulation would reveal:

Conformational Preferences: The simulation would show the most populated rotational states of the benzyloxy group, which can be crucial for understanding how the molecule interacts with other molecules or fits into a specific binding site.

Solvent Effects: Running simulations in different solvents can show how the solvent shell organizes around the molecule and how this affects its conformation and reactivity.

Intermolecular Interactions: If simulated with other molecules (e.g., a protein receptor), MD can map the key hydrogen bonds, van der Waals, and π-stacking interactions, providing a dynamic view of the binding mode.

These computational approaches, from DFT calculations of reaction pathways to MD simulations of molecular motion, provide a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound.

Applications in Chemical Synthesis and Scaffold Derivatization

Role of 7-(Benzyloxy)-4-chloro-3-nitroquinoline as a Strategic Intermediate for Diverse Quinoline (B57606) Derivatives

This compound serves as a cornerstone for the synthesis of a multitude of quinoline derivatives due to its inherent reactivity and the orthogonal nature of its functional groups. The electron-withdrawing effect of the nitro group and the nitrogen atom in the quinoline ring activates the C4 position, rendering the chloro group susceptible to nucleophilic substitution. This feature allows for the introduction of a wide range of substituents at this position.

The strategic importance of analogous 4-chloro-3-nitroquinolines is well-documented. For instance, 6-bromo-4-chloro-3-nitroquinoline (B1343797) is a key intermediate in the synthesis of potent quinoline-based inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net This highlights the value of the 4-chloro-3-nitroquinoline (B17048) framework in constructing molecules with significant biological activity. Similarly, the synthesis of various N-(4-(benzyloxy)benzyl)-4-aminoquinolines underscores the utility of the 4-chloroquinoline (B167314) moiety in accessing complex molecular architectures. nih.gov The presence of the benzyloxy group at the C7 position offers a handle for further modification or deprotection to reveal a hydroxyl group, which can be a key pharmacophoric feature or a point for further derivatization.

The combination of these three functional groups in a single molecule makes this compound a powerful platform for generating diverse chemical entities with tailored electronic and steric properties.

Systematic Strategies for Further Functionalization of the Compound

The true synthetic utility of this compound lies in the ability to selectively address each of its functional groups. This allows for a systematic and controlled elaboration of the quinoline scaffold.

Diverse Modifications at the C4 Position via Nucleophilic Displacement and Cross-Coupling

The C4 position of this compound is the most reactive site for nucleophilic aromatic substitution (SNAr). A plethora of nucleophiles can be employed to displace the chloride, leading to a wide array of 4-substituted quinolines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions:

| Nucleophile | Resulting Functional Group at C4 | Typical Reaction Conditions |

| Amines (R-NH₂) | Amino (-NHR) | Heat, often with a base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMSO) |

| Alcohols (R-OH) | Alkoxy (-OR) | Strong base (e.g., NaH) in an aprotic solvent |

| Thiols (R-SH) | Thioether (-SR) | Base (e.g., K₂CO₃) in a polar aprotic solvent |

| Azides (N₃⁻) | Azido (-N₃) | Sodium azide (B81097) in a polar aprotic solvent (e.g., DMF) |

Beyond classical SNAr reactions, modern cross-coupling methodologies provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions significantly expand the diversity of accessible derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Resulting Functional Group at C4 | Typical Catalytic System |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, heteroaryl, vinyl, alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | Terminal alkynes | Alkynyl | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amines | Amino | Pd catalyst with a specialized ligand (e.g., BINAP, Xantphos), base |

The Suzuki-Miyaura coupling, for example, is extensively used for the synthesis of arylated quinolines from 4-chloroquinoline derivatives. researchgate.net The Sonogashira coupling provides access to alkynyl-substituted quinolines, which are valuable precursors for further transformations. organic-chemistry.orgscielo.org.mxresearchgate.net The Buchwald-Hartwig amination offers a versatile and often milder alternative to direct nucleophilic substitution for the introduction of amino groups. researchgate.net

Chemical Transformations of the 3-Nitro Group to Novel Moieties

The 3-nitro group is not merely an activating group for C4 substitution; it is also a versatile functional handle that can be transformed into a variety of other moieties. The most common and synthetically useful transformation is its reduction to an amino group.

Reduction of the Nitro Group:

| Reagent | Product | Typical Reaction Conditions |

| SnCl₂·2H₂O / HCl | 3-Aminoquinoline | Acidic conditions, often at elevated temperatures |

| H₂ / Pd/C | 3-Aminoquinoline | Catalytic hydrogenation |

| Sodium dithionite (B78146) (Na₂S₂O₄) | 3-Aminoquinoline | Mild reducing agent, often used for sensitive substrates |

The resulting 3-amino group can then be further functionalized. For example, condensation of 3,4-diaminoquinolines (obtained after C4-amination and C3-nitro reduction) with carbonyl compounds can lead to the formation of fused imidazo[4,5-c]quinolines. researchgate.net This demonstrates a powerful strategy for building complex heterocyclic systems from the this compound scaffold.

Chemical Conversions Originating from the 7-Benzyloxy Group

The 7-benzyloxy group serves as a protecting group for the 7-hydroxy functionality. Its removal, or deprotection, is a key step in many synthetic sequences, as the free hydroxyl group can be crucial for biological activity or can serve as a point for further derivatization.

Cleavage of the Benzyl (B1604629) Ether:

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild and high-yielding. The quinoline ring itself may be susceptible to reduction under certain conditions, so careful optimization is needed. researchgate.netyoutube.com |

| Acid-catalyzed Cleavage | Strong acids (e.g., BBr₃, TFA) | Effective but can be harsh and incompatible with other acid-sensitive functional groups. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Useful for selective debenzylation, especially when other reducible groups are present. nih.govnih.gov |

Once deprotected, the resulting 7-hydroxyquinoline (B1418103) can be alkylated, acylated, or used in other reactions to introduce further diversity.

Rational Design and Synthesis of Compound Libraries based on the this compound Scaffold

The trifunctional nature of this compound makes it an ideal starting point for the construction of compound libraries for drug discovery and other applications. By systematically varying the substituents at the C3, C4, and C7 positions, a large and diverse set of molecules can be generated from a single, readily accessible precursor.

A rational approach to library design would involve a divergent synthetic strategy:

Initial Diversification at C4: A common starting material, this compound, can be reacted with a library of amines, alcohols, or boronic acids to generate a set of 4-substituted intermediates.

Parallel Modification of the Nitro Group: Each of the 4-substituted intermediates can then be subjected to reduction of the nitro group, creating a new library of 3-amino-4-substituted quinolines.

Final Derivatization and/or Deprotection: The 3-amino group can be acylated or used in cyclization reactions. In parallel, or subsequently, the 7-benzyloxy group can be cleaved to unmask the 7-hydroxyl group.

This combinatorial approach allows for the rapid exploration of chemical space around the quinoline scaffold, facilitating the identification of compounds with desired properties.

Exploration of Structure-Reactivity Relationships within Novel Quinoline Scaffolds

The synthesis of libraries of quinoline derivatives based on the this compound scaffold provides a powerful platform for studying structure-activity relationships (SAR). By systematically altering the substituents at the C4 position, for example, one can probe the influence of steric and electronic factors on the biological activity of the resulting compounds. pharmacy180.comacs.orgyoutube.comresearchgate.net

For instance, in the context of antimalarial 4-aminoquinolines, the nature of the side chain at the C4 position is critical for activity. pharmacy180.comyoutube.com SAR studies have shown that the length of the alkyl chain and the nature of the terminal amino group significantly impact efficacy. The 7-chloro group is also known to be optimal for the activity of many antimalarial quinolines. pharmacy180.com

Future Research Directions and Perspectives

Development of Innovative and Environmentally Benign Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions and hazardous reagents. ijpsjournal.comwikipedia.org Future research must prioritize the development of green and sustainable synthetic pathways to 7-(benzyloxy)-4-chloro-3-nitroquinoline and its precursors. This involves exploring alternative catalysts, solvents, and energy sources to improve efficiency, reduce waste, and enhance safety.

Key areas for investigation include:

Catalyst Innovation: The use of non-toxic, recyclable, and readily available catalysts is a central tenet of green chemistry. niscpr.res.in Research could focus on employing catalysts like indium (III) chloride or iron (III) chloride, which have proven effective in other quinoline syntheses under milder conditions. niscpr.res.intandfonline.com Ionic liquids also present an opportunity, acting as both solvent and catalyst, often leading to cleaner reactions and easier product isolation. ias.ac.in

Alternative Solvents and Conditions: Shifting from conventional volatile organic compounds to greener alternatives like water or solvent-free reactions can drastically reduce the environmental impact of synthesis. tandfonline.com Microwave-assisted synthesis (MAS) is another promising avenue, as it can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. ijpsjournal.com

One-Pot Syntheses: Designing multi-step syntheses in a single pot without isolating intermediates streamlines the process, saving time, resources, and reducing waste. tandfonline.comias.ac.in A future goal would be to develop a one-pot method starting from simple precursors to construct the fully substituted this compound ring system.

| Strategy | Catalyst/Medium | Potential Advantages | Applicability to Target Compound |

|---|---|---|---|

| Lewis Acid Catalysis | Indium (III) Chloride (InCl3) | Non-toxic, recyclable, high yields, mild conditions. niscpr.res.in | Catalyzing the cyclization step in the quinoline core formation. |

| Green Lewis Acid Catalysis | Iron (III) Chloride (FeCl3·6H2O) | Inexpensive, non-toxic, environmentally benign. tandfonline.comtandfonline.com | Facilitating condensation reactions under aqueous or mild conditions. |

| Ionic Liquid-Based Synthesis | [Et3NH]+[BF4]− | Acts as both catalyst and solvent, reusable, high purity of products. ias.ac.in | Serving as the reaction medium for the entire synthetic sequence. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, increased yields, lower energy consumption. ijpsjournal.com | Accelerating key steps like cyclization, nitration, or chlorination. |

Advanced Spectroscopic Techniques for Real-Time Monitoring and Intermediates Elucidation

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. perkinelmer.com The synthesis of this compound likely involves multiple steps where unstable intermediates may form. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.

Future research should leverage these tools:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reactions in a continuous flow system. rsc.org It can provide quantitative data on the concentration of reactants, products, and intermediates, helping to elucidate reaction kinetics and mechanisms without the need for quenching and sampling. rsc.org

In-situ FT-IR and Raman Spectroscopy: Infrared and Raman spectroscopy can track changes in vibrational modes of functional groups as a reaction progresses. perkinelmer.commdpi.com This is particularly useful for monitoring the formation and consumption of the nitro group and the incorporation of the chloro and benzyloxy substituents.

Hyphenated Techniques: Combining separation methods with spectroscopy, such as HPLC-NMR, can be powerful for identifying and characterizing minor intermediates and byproducts that are difficult to isolate. rsc.org

Time-Resolved Spectroscopy: For studying very fast reaction steps, techniques like time-resolved infrared (TRIR) spectroscopy can provide information on the dynamics of molecular changes on ultrafast timescales. numberanalytics.comnumberanalytics.com

| Technique | Information Obtained | Potential Application in Synthesis of this compound |

|---|---|---|

| FlowNMR | Real-time quantitative data on all species, reaction kinetics. rsc.org | Monitoring the rates of nitration, chlorination, and cyclization steps. |

| In-situ FT-IR | Changes in functional groups, identification of intermediates. perkinelmer.com | Tracking the appearance of the N-O stretch of the nitro group and C-Cl bond formation. |

| 2D NMR Spectroscopy | Detailed molecular structure and conformation of isolated intermediates. numberanalytics.com | Confirming the regiochemistry of substitution on the quinoline ring. |

| Time-Resolved Infrared (TRIR) | Structural dynamics of short-lived excited states or intermediates. numberanalytics.com | Investigating the mechanism of rapid electrophilic substitution steps. |

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Reactivity Studies

The "design-make-test-analyze" cycle in chemistry can be accelerated through computational tools. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists approach synthesis and predict molecular behavior.

For this compound, future research could focus on:

Predictive Synthesis: ML models, trained on vast databases of known chemical reactions, can predict the most likely products of a given set of reactants and conditions. nih.govnih.gov This can be used to validate proposed synthetic routes to the target molecule or to identify potential side products.

Retrosynthesis Planning: AI-powered tools can suggest novel synthetic pathways by working backward from the target molecule to simpler starting materials. This could uncover more efficient or cost-effective routes than those conceived by human chemists.

Reactivity Prediction: The reactivity of the chloro and nitro groups on the quinoline ring is highly dependent on the electronic environment. ML models can be developed to predict the regioselectivity and rate of nucleophilic aromatic substitution at the 4-position or reduction of the 3-nitro group under various conditions. aimind.so This predictive power would guide the efficient use of this compound as a chemical intermediate.

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Forward-Reaction Prediction | Predicts the outcome and yield of a chemical reaction given reactants and conditions. nih.gov | To validate and optimize the final steps of the synthesis (e.g., chlorination, nitration). |

| Computer-Aided Synthesis Planning (CASP) | Generates potential retrosynthetic routes for a target molecule. nih.gov | To discover novel and efficient synthetic pathways from basic starting materials. |

| Property Prediction | Models are trained to predict physical, chemical, or biological properties. nih.gov | To estimate properties like solubility, stability, and spectral characteristics. |

| Reactivity Modeling | Predicts which sites on a molecule are most likely to react. aimind.so | To forecast the outcome of reactions involving the chloro and nitro groups. |

Continued Application of Computational Chemistry for Designing New Functionalized Quinoline Systems with Tuned Reactivity

Computational chemistry provides a powerful lens for understanding molecular structure and reactivity at the electronic level. ankara.edu.tr Methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound to guide the design of new derivatives. mdpi.com

Future computational studies should include:

Electronic Structure Analysis: DFT calculations can map the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. ankara.edu.tr This information is critical for understanding its reactivity in electrophilic and nucleophilic reactions.

Reaction Mechanism Simulation: Computational modeling can be used to simulate reaction pathways, calculate activation energies, and visualize transition state structures. This would provide a deep, mechanistic understanding of reactions involving the chloro and nitro groups, enabling fine-tuning of conditions for desired outcomes.

In Silico Design of Derivatives: By systematically modifying the structure of this compound in silico, researchers can predict how changes will affect its properties. mdpi.com For example, one could computationally screen different substituents on the benzyloxy ring to tune the reactivity of the quinoline core for specific applications. tandfonline.comnih.gov

| Computational Method | Key Insights Provided | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), vibrational frequencies. ankara.edu.tr | Predicting sites of electrophilic/nucleophilic attack; interpreting IR/Raman spectra. |

| Molecular Docking | Predicts binding affinity and orientation of a molecule to a biological target. ijprajournal.com | To screen potential biological activities of derivatives synthesized from the parent compound. |

| 3D-QSAR / CoMFA | Correlates 3D structural features with biological activity to guide drug design. mdpi.com | To design new series of bioactive quinolines based on the core structure. |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms and molecules over time. nih.gov | To understand the conformational stability of derivatives and their interactions with solvents or receptors. |

Expanding the Chemical Space of Quinoline Derivatives for Broader Chemical Applications

The true value of this compound lies in its potential as a versatile building block. The presence of distinct reactive sites allows for selective and sequential functionalization, opening the door to a vast chemical space of novel quinoline derivatives.

Future research should aim to:

Selective Functionalization: Develop selective reactions that target either the 4-chloro or the 3-nitro group. For instance, the chloro group is susceptible to nucleophilic aromatic substitution, allowing the introduction of various amine, ether, or thioether functionalities. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Diverse Applications: Derivatives synthesized from this intermediate could be screened for a wide range of applications. Quinolines are known to be pharmacologically active, with applications as anticancer, antimalarial, and antimicrobial agents. rsc.orgorientjchem.orgnih.gov They are also used in materials science as dyes and in the development of electronic and photonic materials. wikipedia.orgniscpr.res.in

Combinatorial Chemistry: Utilize the reactive handles of the molecule in combinatorial synthesis workflows to rapidly generate large libraries of derivatives. These libraries can then be screened for biological activity or novel material properties, significantly accelerating the discovery process.

| Derivative Type (Resulting from Reaction at) | Potential Application Area | Rationale |

|---|---|---|

| 4-Aminoquinolines (Substitution of Cl) | Medicinal Chemistry | The 4-aminoquinoline (B48711) scaffold is central to antimalarial drugs like chloroquine. rsc.org |

| 3-Aminoquinolines (Reduction of NO2) | Organic Synthesis | The resulting amino group is a key handle for building fused heterocyclic systems. |

| Fused Quinoline Systems (Post-functionalization) | Materials Science | Extended π-systems can lead to compounds with interesting photophysical properties for use in dyes or electronics. niscpr.res.in |

| Chelating Agents (Post-functionalization) | Analytical Chemistry / Catalysis | Introduction of chelating groups (e.g., 8-hydroxyquinoline (B1678124) scaffold) can lead to new ligands and sensors. wikipedia.org |

Q & A

Q. What are the recommended synthetic routes for 7-(Benzyloxy)-4-chloro-3-nitroquinoline?

- Methodological Answer : A plausible pathway involves sequential functionalization of the quinoline core. For example, ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 1197236-86-4) can serve as a scaffold for nitro group introduction. Nitration at the 3-position may employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The benzyloxy group at position 7 is typically introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) . Key Considerations :

- Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., dechlorination or nitro-group migration).

- Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. How should researchers characterize this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; nitro-group deshielding effects).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₆H₁₂ClN₃O₃: 329.06 g/mol).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for analogous chlorinated quinolines in PubChem datasets .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 to 6:4) to isolate the product.

- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to enhance crystalline yield.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., rotamers of the benzyloxy group).

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-optimized structures (software: Gaussian, ORCA). For example, discrepancies in nitro-group chemical shifts may arise from solvent polarity effects .

- 2D NMR : Utilize NOESY or HSQC to resolve overlapping signals in crowded aromatic regions.

Q. What are the stability profiles of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Nitro groups may hydrolyze to amines under acidic/alkaline conditions.

- Photostability : Expose to UV light (λ = 254 nm); nitro-quinolines often undergo photoreduction or dimerization .

Recommended Storage : Dry, inert atmospheres at –20°C to minimize decomposition .

Q. How do substituent modifications (e.g., chloro vs. methoxy) impact bioactivity?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- Comparative Assays : Test analogs like 7-benzyloxy-4-hydroxy-6-methoxyquinoline hydrochloride (no CAS) for antimicrobial or kinase inhibition activity.

- Computational Docking : Map electrostatic potentials (e.g., using AutoDock Vina) to identify critical interactions (e.g., chloro groups enhancing hydrophobic binding pockets) .

Data Table :

| Substituent Position | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Cl, 3-NO₂ | 0.45 | Kinase X |

| 4-OCH₃, 3-NO₂ | 2.10 | Kinase X |

Q. What solvents are optimal for solubility challenges in biological assays?

- Methodological Answer :

- Polar Aprotic Solvents : DMSO (≤1% v/v) for stock solutions; avoid prolonged storage due to nitro-group reactivity.

- Co-Solvents : Use PEG-400 or cyclodextrins for in vitro studies.

- Critical Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25.0 |

| EtOH | 2.3 |

| H₂O | <0.1 |

| Source: Analogous quinoline esters in PubChem . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.